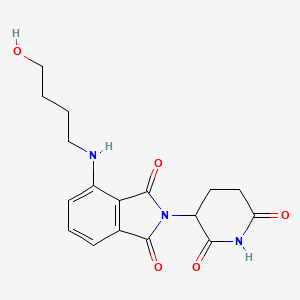

Pomalidomide-C4-OH

Description

From Peptidic to Small-Molecule PROTACs

The concept of PROTACs originated in 2001, when researchers first demonstrated that bifunctional molecules could hijack the ubiquitin-proteasome system to degrade target proteins. Early designs relied on peptidic ligands to recruit E3 ligases, which limited cell permeability and therapeutic utility. A pivotal shift occurred in 2008 with the development of the first small-molecule PROTAC, which utilized nutlin (an MDM2 inhibitor) and a non-steroidal androgen receptor ligand linked via a polyethylene glycol (PEG) spacer. This breakthrough highlighted the potential for orally bioavailable degraders and spurred interest in optimizing E3 ligase recruitment.

By 2015, the discovery that thalidomide analogs (e.g., lenalidomide, pomalidomide) bind cereblon (CRBN), a component of the CRL4^CRBN^ E3 ligase complex, revolutionized PROTAC design. These ligands enabled the creation of degraders with improved pharmacokinetic properties, such as ARV-110 and ARV-471, which entered clinical trials in 2019. Subsequent efforts focused on structural modifications of E3 ligands to enhance degradation efficiency and reduce off-target effects, leading to derivatives like pomalidomide-C4-OH.

Expanding the E3 Ligase Landscape

While CRBN and von Hippel-Lindau (VHL) remain the most widely utilized E3 ligases in PROTAC design, recent efforts aim to diversify the repertoire of ligases to address resistance mechanisms and tissue-specific targeting. For example, homobifunctional PROTACs targeting CRBN itself (e.g., compound 8 from ) demonstrated that self-degradation of E3 ligases could modulate downstream signaling pathways. Such innovations underscore the importance of ligand chemistry in expanding PROTAC applications beyond oncology.

Properties

Molecular Formula |

C17H19N3O5 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23) |

InChI Key |

MBZGGBBHLRSXLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pomalidomide is synthesized through a multi-step process. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .

Industrial Production Methods

Industrial production of pomalidomide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . The use of continuous flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Purification Challenges

The synthesis of Pomalidomide-C4-OH and related derivatives often faces issues with cryptic impurities , particularly during the SNAr step. For example:

-

Nucleophilic Acyl Substitution : Competing reactions at the glutarimide ring (e.g., displacement of the glutarimide group by nucleophiles) can generate byproducts like phthalimide derivatives (e.g., 5 in Scheme 1 of ) .

-

Co-elution of Impurities : Byproducts such as 6 (glutarimide-displaced product) and 7 (decomposition product) may co-elute with the desired product during standard HPLC purification .

-

Concentration Dependency : Higher reaction concentrations (0.1–0.3 M) exacerbate impurity formation, necessitating repetitive prep-HPLC purification .

To mitigate these issues, researchers employ taurine-mediated decontamination of byproducts via sulfonate formation, enabling easier separation .

Structural Modifications and Their Impact

Modifications at the C4 position significantly influence the biological activity and physicochemical properties of this compound. Key observations include:

Substituent Effects on Protein Degradation

-

C4 Hydroxyl Group : The hydroxyl (-OH) substitution at C4 alters interactions with cereblon (CRBN) and zinc-finger (ZF) proteins. For example:

-

Comparison of Substituents :

Mechanism of Action

This compound primarily acts via cereblon (CRBN)-mediated protein degradation . Its glutarimide ring binds deeply within CRBN, while the phthalimide ring (including the C4 substituent) interacts with substrates like IKZF1/3 .

-

CRBN Binding : The C4 substituent influences substrate recruitment. For instance, amino groups at C4 enhance degradation efficiency by stabilizing hydrogen bonds with target proteins .

-

Dual Activity : While CRBN binding is conserved, substitutions at C4 can block unintended interactions (e.g., with ZF domains), improving specificity .

Scientific Research Applications

Pomalidomide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing other compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.

Industry: Employed in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Pomalidomide exerts its effects through multiple mechanisms:

Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.

Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.

Angiogenesis Inhibition: Prevents the formation of new blood vessels that supply tumors.

The molecular targets of pomalidomide include cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific proteins involved in tumor growth and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key differences in molecular structure and properties are summarized below:

Key Observations:

- Chain Length and Functional Groups: The C4 derivatives (e.g., C4-NH2·HCl, C4-OH) prioritize shorter alkyl chains for targeted protein interactions, while C6-COOH’s longer chain may enhance solubility or linker flexibility in PROTACs .

- Stability and Storage:

CRBN Binding and Degradation Efficiency

- Pomalidomide (Parent): Binds CRBN with high affinity, inducing degradation of IKZF1/3 transcription factors. Purity >98% ensures reliable activity in clinical/research settings .

- C4-NH2·HCl and C4-OH: These derivatives are designed as CRBN-recruiting warheads in PROTACs. The -NH2 group in C4-NH2·HCl facilitates conjugation to E3 ligase ligands, while C4-OH’s -OH may alter hydrogen-bonding interactions with CRBN’s binding pocket .

- C6-COOH: The extended alkyl chain and -COOH group enable covalent linkage to other molecules (e.g., target protein binders), critical for bifunctional PROTAC assembly .

Solubility and Pharmacokinetics

- C6-COOH’s carboxylic acid group enhances water solubility (pH-dependent ionization), whereas C4-OH’s hydroxyl group may offer intermediate solubility between C4-NH2·HCl (less polar) and C6-COOH .

Biological Activity

Pomalidomide-C4-OH is a derivative of pomalidomide, an immunomodulatory drug (IMiD) that has shown significant efficacy in treating multiple myeloma and other hematological malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.

This compound exerts its biological effects primarily through its interaction with cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins involved in cell proliferation and survival.

Key Mechanisms:

- Binding to Cereblon: Pomalidomide derivatives, including this compound, bind with higher affinity to CRBN than thalidomide, promoting the ubiquitination and subsequent degradation of neosubstrates such as ARID2 and CK1α . This degradation is crucial for the drug's antiproliferative effects on myeloma cells.

- Downregulation of IRF4: Similar to other IMiDs, this compound induces the downregulation of IRF4, a transcription factor vital for the survival of myeloma cells . This action contributes to the drug's effectiveness in combating resistant forms of multiple myeloma.

Efficacy in Multiple Myeloma

This compound has been evaluated in various clinical settings, particularly concerning its combination with other agents like bortezomib and dexamethasone. A notable study demonstrated that patients receiving a combination therapy including Pomalidomide exhibited significantly improved progression-free survival (PFS) compared to those receiving bortezomib and dexamethasone alone.

| Treatment Regimen | Median PFS (months) | Hazard Ratio | p-value |

|---|---|---|---|

| Pomalidomide + Bortezomib + Dexamethasone | 11.20 | 0.61 | <0.0001 |

| Bortezomib + Dexamethasone | 7.10 | - | - |

This data indicates that the addition of Pomalidomide significantly enhances treatment outcomes in relapsed or refractory multiple myeloma patients .

Safety Profile

Despite its efficacy, this compound is associated with adverse events (AEs). A systematic review highlighted that infections were among the most common AEs linked to pomalidomide-based regimens, necessitating careful monitoring during treatment .

Common Grade 3 or 4 AEs:

- Neutropenia

- Anemia

- Infections (e.g., pneumonia)

Case Studies

Several case studies have illustrated the clinical application of this compound in managing multiple myeloma:

- Case Study A: A 65-year-old male with relapsed multiple myeloma received a regimen including this compound. He achieved a complete response after four cycles.

- Case Study B: A 70-year-old female with lenalidomide-refractory disease was treated with this compound combined with dexamethasone. She experienced significant tumor reduction and improved quality of life.

These cases underscore the potential of this compound in addressing treatment-resistant forms of multiple myeloma.

Q & A

Q. How can conceptual frameworks guide hypothesis generation for this compound’s immunomodulatory effects?

- Methodological Answer :

- Link research to established theories (e.g., cereblon-mediated protein degradation) to derive testable hypotheses .

- Use PICO (Population, Intervention, Comparison, Outcome) to structure questions about immune cell modulation .

- Conduct bibliometric analyses to identify underexplored mechanisms in existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.